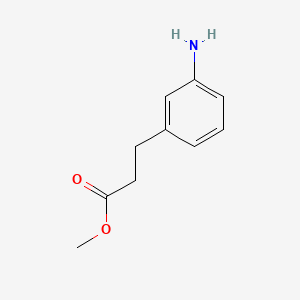
Methyl 3-(3-aminophenyl)propanoate
Vue d'ensemble
Description
“Methyl 3-(3-aminophenyl)propanoate” is a chemical compound with the CAS Number: 35418-08-7 . It has a molecular weight of 179.22 and its IUPAC name is methyl 3-(3-aminophenyl)propanoate . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 3-(3-aminophenyl)propanoate” is 1S/C10H13NO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 3-(3-aminophenyl)propanoate” is a solid or semi-solid or lump or liquid . The compound’s exact physical and chemical properties such as melting point, boiling point, etc., are not specified in the available resources .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Derivatives : Methyl 3-(3-aminophenyl)propanoate is used in synthesizing derivatives like 3-(phenylsulfonimidoyl)propanoates. These derivatives have been investigated for their conformational properties and potential intramolecular hydrogen bonding (Tye & Skinner, 2002).
- Phenolic Compounds Synthesis : It plays a role in forming new phenolic compounds with potential anti-inflammatory activities, as seen in compounds isolated from Eucommia ulmoides Oliv. leaves (Ren et al., 2021).
- Stereoselective Synthesis : The compound is a key material in the stereoselective synthesis of medically relevant compounds, as demonstrated in the synthesis of RWJ-53308, an antagonist of the platelet fibrinogen receptor (Zhong et al., 1999).
Medicinal Chemistry
- Organometallic Analogues Creation : It is used in the synthesis of organometallic analogues of antibiotics, indicating its role in developing new medicinal compounds (Patra, Merz, & Metzler‐Nolte, 2012).
- Asymmetric Biocatalysis : It serves as an important intermediate in the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, highlighting its utility in chiral synthesis for pharmaceutical purposes (Li et al., 2013).
Chemical Process Development
- Hydrolytic Kinetic Resolution : Its derivatives are used in hydrolytic kinetic resolution methods, showcasing its importance in chemical process development (Narsaiah & Kumar, 2011).
- Effective Synthesis Methods : Research has been conducted on effective synthesis methods of its derivatives, contributing to the optimization of chemical processes (Nagel, Radau, & Link, 2011).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315-H319 , indicating that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin, eyes, or clothing .
Propriétés
IUPAC Name |
methyl 3-(3-aminophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITMSNMLUXCPLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439918 | |
| Record name | Methyl 3-(3-aminophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-aminophenyl)propanoate | |
CAS RN |
35418-08-7 | |
| Record name | Methyl 3-(3-aminophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

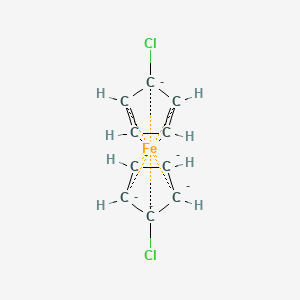
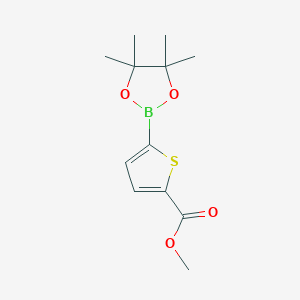
![6-[4-(Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B1354422.png)
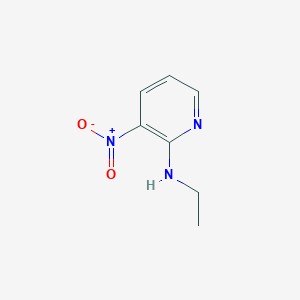
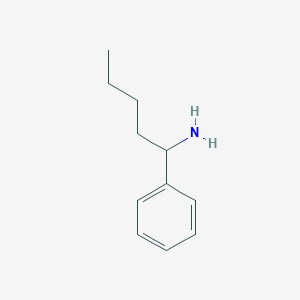
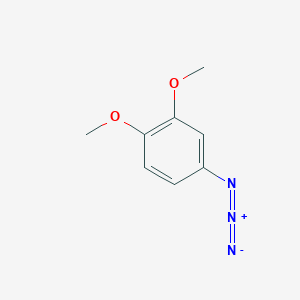
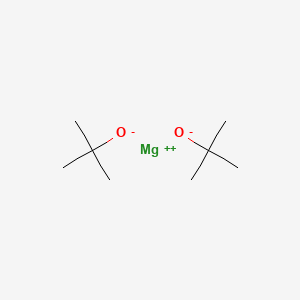
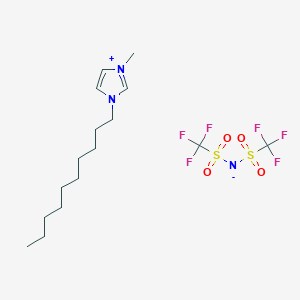
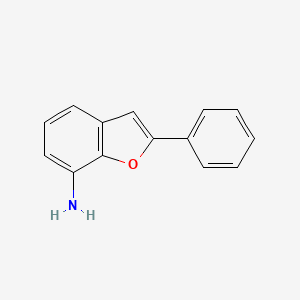
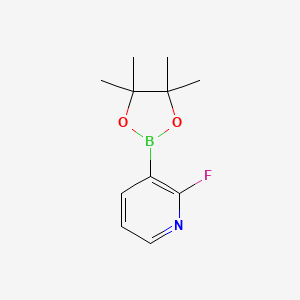
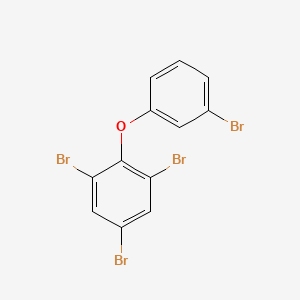
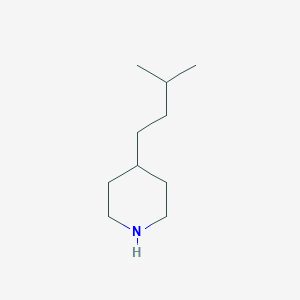
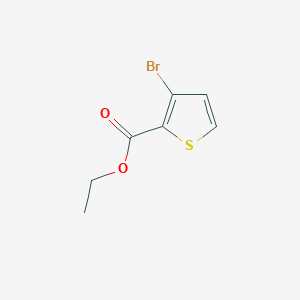
![6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1354453.png)